molecular formula C15H15F3N2O3 B3888353 2-(4-hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol

2-(4-hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol

Katalognummer: B3888353
Molekulargewicht: 328.29 g/mol
InChI-Schlüssel: HOUUJZSFWDPLLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is a synthetic indazole derivative designed for advanced pharmaceutical and life sciences research. The indazole scaffold is recognized as a privileged structure in medicinal chemistry, known for its significant pharmacological potential and presence in compounds undergoing clinical evaluation for a variety of diseases . This particular compound features a complex architecture combining a partially saturated hexahydroindazole core with a 4-hydroxybenzoyl substituent and a metabolically stable trifluoromethyl group, a combination often employed to optimize the physicochemical and binding properties of drug candidates . Researchers may investigate this molecule as a key intermediate or a novel chemical entity in drug discovery programs. Its structural profile suggests potential utility in developing therapies for metabolic disorders such as obesity, type 2 diabetes, and atherosclerosis, given that other trifluoromethyl-substituted indazoles have been investigated for these conditions . Furthermore, the indazole core is a common feature in several FDA-approved and investigational drugs, including kinase inhibitors and receptor antagonists, indicating broad relevance in oncology, neurology, and inflammation research . This compound is provided For Research Use Only and is intended solely for laboratory analysis and non-clinical studies. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

(4-hydroxyphenyl)-[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O3/c16-15(17,18)14(23)11-3-1-2-4-12(11)19-20(14)13(22)9-5-7-10(21)8-6-9/h5-8,11,21,23H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUUJZSFWDPLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is a derivative of indazole known for its diverse biological activities. This article reviews its synthesis and biological activity, focusing on its antimicrobial, anti-inflammatory properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the indazole core and subsequent functionalization with hydroxybenzoyl and trifluoromethyl groups. The following table summarizes key synthetic routes and yields:

StepReactionYield (%)Notes
1Formation of indazole core28%Achieved using acetonitrile as solvent
2Functionalization with hydroxybenzoylVariesDependent on reaction conditions
3Addition of trifluoromethyl groupNot specifiedRequires optimization for yield

Antimicrobial Activity

Recent studies have demonstrated that indazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to 2-(4-hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol have shown potent activity against various pathogens:

  • Giardia intestinalis : Compounds displayed IC50 values lower than 1 µM.
  • Candida albicans : Notably effective with some derivatives showing activity comparable to existing antifungal agents.

The following table summarizes the antimicrobial efficacy of related indazole derivatives:

Compound IDPathogenIC50 (µM)Reference
18G. intestinalis<1
10C. albicans<10
23C. glabrata<10

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored through its inhibition of cyclooxygenase-2 (COX-2). In vitro studies indicate that certain derivatives exhibit significant COX-2 inhibition:

  • Compounds showed IC50 values ranging from 5 to 20 µM.

Research indicates that this inhibition could provide therapeutic benefits in conditions associated with inflammation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the activity of various indazole derivatives against protozoan infections. The results indicated that compounds with similar structures to 2-(4-hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol were effective against both Giardia and Trichomonas species, outperforming traditional treatments like metronidazole .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests on HaCaT and HeLa cells revealed low toxicity levels for several derivatives, suggesting a favorable safety profile for further development in therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and analogs from the provided evidence:

Compound Name Core Structure Key Substituents Molecular Weight Key Properties Biological Relevance
Target Compound Hexahydroindazole 4-Hydroxybenzoyl, CF₃ ~350 (estimated) Moderate LogP; hydrogen-bonding capability Potential kinase inhibition (speculative)
OSSL_022307 (2-[(4-aminophenyl)carbonyl]-3-(trifluoromethyl)-hexahydroindazol-3-ol) Hexahydroindazole 4-Aminobenzoyl, CF₃ 431.299 Higher basicity (NH₂ group); increased electron donation Unclear; possible receptor modulation
DY131 (N-(4-diethylaminobenzylidenyl)-N′-(4-hydroxybenzoyl)hydrazine) Hydrazine 4-Hydroxybenzoyl, diethylaminobenzylidenyl Not reported Strong hydrogen bonding; amphiphilic G protein-coupled receptor interactions
4-Trifluoromethyl-5,6-dihydro-4H-[1,2,5]oxadiazin-4-ol Oxadiazine CF₃, hydroxyl ~200 (estimated) High ring strain; polarizable heterocycle Metabolic intermediate or ligand synthesis
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-phenyl-1H-benzimidazole Benzimidazole Benzo[d][1,3]dioxol-5-yloxy, fluorine ~380 (estimated) Increased lipophilicity (fluorine, dioxolane) Antifungal/antimicrobial activity (inferred)
Example 383 (EP 4 374 877 A2) Diazaspiro[3.5]nonene CF₃, difluorophenyl, pyridinyl 775 (LCMS) High molecular weight; rigid spirocyclic core Antiviral or anticancer candidate

Key Findings:

Substituent Effects: Hydroxy vs. Amino Groups: The target compound’s 4-hydroxybenzoyl group (pKa ~10) is less basic than OSSL_022307’s 4-aminobenzoyl (pKa ~5), affecting solubility and target interactions . Trifluoromethyl (CF₃): Present in all CF₃-containing analogs, this group enhances metabolic stability and membrane permeability but may reduce aqueous solubility .

Core Structure Impact: Hexahydroindazole vs. Spirocyclic Systems: Diazaspiro compounds (e.g., Example 383) exhibit rigid conformations, likely enhancing selectivity but complicating synthesis .

Synthetic Routes :

  • The target compound’s synthesis may involve condensation of a hexahydroindazole precursor with 4-hydroxybenzoyl chloride, akin to methods in (benzimidazole synthesis via aldehyde coupling) .
  • CF₃ introduction could follow protocols in (trifluoromethylation via nucleophilic substitution) .

In contrast, DY131’s hydrazine backbone enables chelation of metal ions, relevant to metalloenzyme targeting .

Q & A

Q. How to evaluate the compound’s potential for chiral impurity formation during synthesis?

  • Methodological Answer: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and compare retention times with enantiomerically pure standards. Calculate enantiomeric excess (ee) via peak area integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol
Reactant of Route 2
2-(4-hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.